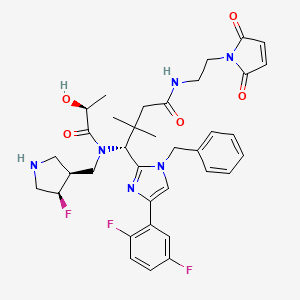

LP-6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C36H41F3N6O5 |

|---|---|

分子量 |

694.7 g/mol |

IUPAC 名称 |

(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C36H41F3N6O5/c1-22(46)35(50)45(20-24-17-40-18-28(24)39)33(36(2,3)16-30(47)41-13-14-44-31(48)11-12-32(44)49)34-42-29(26-15-25(37)9-10-27(26)38)21-43(34)19-23-7-5-4-6-8-23/h4-12,15,21-22,24,28,33,40,46H,13-14,16-20H2,1-3H3,(H,41,47)/t22-,24-,28-,33-/m0/s1 |

InChI 键 |

QTTLOUSQJHSYLH-WTOFRRMBSA-N |

手性 SMILES |

C[C@@H](C(=O)N(C[C@@H]1CNC[C@@H]1F)[C@@H](C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NCCN5C(=O)C=CC5=O)O |

规范 SMILES |

CC(C(=O)N(CC1CNCC1F)C(C2=NC(=CN2CC3=CC=CC=C3)C4=C(C=CC(=C4)F)F)C(C)(C)CC(=O)NCCN5C(=O)C=CC5=O)O |

产品来源 |

United States |

Foundational & Exploratory

LP-6 chemical structure and properties

An In-depth Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON)

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols for 6-Diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist with significant applications in cancer research and drug development.

Chemical Structure and Properties

6-Diazo-5-oxo-L-norleucine (DON) is a non-proteinogenic amino acid originally isolated from Streptomyces.[1] Its structure is analogous to L-glutamine, which is key to its biological activity.

Chemical Structure:

-

IUPAC Name: (5S)-5-Amino-1-diazonio-6-hydroxy-6-oxohex-1-en-2-olate[1]

-

Molecular Formula: C₆H₉N₃O₃[1]

-

SMILES: O=C(CC--INVALID-LINK--C(O)=O)\C=[N+]=[N-][1]

-

InChI Key: YCWQAMGASJSUIP-YFKPBYRVSA-N[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of DON.

| Property | Value | Reference(s) |

| Molecular Weight | 171.15 g/mol | [1][2] |

| Appearance | Yellowish crystalline powder | [1][3] |

| Melting Point | ~145 °C (decomposes) | [3] |

| Solubility | Water: 12.5 mg/mLDMSO: 7 mg/mL | [2][4] |

| Specific Rotation | [α]²⁶D +21° (c = 5.4% in H₂O) | [1] |

| UV Absorption Maxima | 274 nm and 244 nm (in phosphate (B84403) buffer, pH 7) | [1] |

Mechanism of Action and Signaling Pathways

DON's primary mechanism of action is as a broad-spectrum glutamine antagonist.[5] Due to its structural similarity to glutamine, DON can bind to the active sites of various glutamine-utilizing enzymes, leading to their irreversible inhibition through alkylation by its reactive diazo group.[1][6] This inhibition disrupts numerous metabolic pathways critical for cancer cell proliferation and survival.[7]

Key Inhibited Pathways:

-

De Novo Nucleotide Synthesis: DON inhibits several enzymes involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA replication.[6]

-

Hexosamine Biosynthesis Pathway (HBP): By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts the HBP, which is crucial for protein glycosylation and signaling.[8]

-

Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate.[2][9] This blocks the entry of glutamine-derived carbon into the TCA cycle, impacting cellular energy production and redox balance.[10]

The following diagram illustrates the central role of glutamine in cancer cell metabolism and the key points of inhibition by DON.

Caption: Glutamine metabolism pathways and points of inhibition by DON.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DON.

In Vitro Cell Proliferation Assay

This protocol outlines a common method to assess the cytotoxic effects of DON on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Hs578T)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DON stock solution (e.g., 10 mM in sterile water or DMSO)[2][11]

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CyQUANT®, MTT, or WST-1)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

DON Treatment: Prepare serial dilutions of DON in complete medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the DON dilutions. Include wells with medium only (blank) and medium with vehicle (control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8]

-

Cell Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Subtract the blank reading from all measurements. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.

The following diagram illustrates the workflow for the in vitro cell proliferation assay.

References

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigma of "LP-6": A Review of Associated Biological Pathways

The identity of a specific ligand universally designated as "LP-6" remains elusive in current scientific literature, preventing a detailed analysis of its direct mechanism of action. Extensive searches have revealed various biological contexts where "LP" is used as an abbreviation, including the Lectin Pathway, Lipopolysaccharide, and Lichen Planus. This guide will, therefore, provide an in-depth overview of the signaling mechanisms associated with these fields, offering insights into potential areas where a hypothetical "this compound" could function.

The Lectin Pathway (LP): An Arm of Innate Immunity

The Lectin Pathway is a crucial component of the innate immune system, activated by the binding of pattern recognition molecules to carbohydrates on the surface of pathogens.

Core Signaling Cascade

Activation of the Lectin Pathway initiates a proteolytic cascade involving Mannan-binding lectin (MBL) or ficolins, which form complexes with MBL-associated serine proteases (MASPs). This complex then cleaves complement components C4 and C2, leading to the formation of the C3 convertase (C4b2a). The C3 convertase is a central enzyme in the complement system, amplifying the response by cleaving C3 into C3a and C3b. C3b opsonizes pathogens for phagocytosis and participates in the formation of the C5 convertase, which ultimately leads to the assembly of the membrane attack complex (MAC) and lysis of the pathogen.

Lipopolysaccharide (LPS) Signaling: A Potent Inflammatory Trigger

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system. Its signaling is primarily mediated through Toll-like receptor 4 (TLR4).

Canonical MyD88-Dependent Pathway

The binding of LPS to the TLR4-MD2 complex, facilitated by LPS-binding protein (LBP) and CD14, triggers a conformational change in TLR4. This leads to the recruitment of intracellular adaptor proteins, primarily MyD88. MyD88 then recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex. The IKK complex phosphorylates IκBα, targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus. Nuclear NF-κB induces the expression of a wide range of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.[1][2]

TRIF-Dependent (MyD88-Independent) Pathway

Following endocytosis of the TLR4 complex, a secondary signaling pathway can be initiated through the adaptor protein TRIF. This pathway leads to the activation of IRF3 and late-phase NF-κB, resulting in the production of type I interferons (IFN-α/β) and the continued expression of inflammatory cytokines.

Lichen Planus (LP): An Immunologically Mediated Condition

Lichen Planus is a chronic inflammatory condition affecting the skin and mucous membranes. The pathogenesis is believed to be an autoimmune response mediated by T-cells.

T-Cell Mediated Keratinocyte Apoptosis

In Lichen Planus, CD8+ cytotoxic T-cells are thought to recognize an unknown antigen presented by basal keratinocytes. This recognition, along with the secretion of pro-inflammatory cytokines like TNF-α by CD4+ T-helper cells, leads to the apoptosis of keratinocytes.[3] TNF-α can activate NF-κB in T-cells, further promoting the expression of pro-inflammatory cytokines, including IL-6.[3] IL-6, in turn, can promote B-cell differentiation and T-cell growth and differentiation, perpetuating the inflammatory cycle.[3]

Experimental Protocols

Due to the absence of a specific "this compound" ligand, providing detailed experimental protocols for its characterization is not feasible. However, a general workflow for characterizing a novel ligand's mechanism of action would typically involve the following experimental stages.

Receptor Binding Assays

-

Objective: To identify the molecular target of the ligand and determine its binding affinity.

-

Methods:

-

Radioligand Binding Assay: Utilizes a radiolabeled form of the ligand to compete with unlabeled ligand for binding to a receptor preparation. The amount of bound radioactivity is measured to determine the binding affinity (Ki).

-

Surface Plasmon Resonance (SPR): Immobilizes the receptor on a sensor chip and flows the ligand over the surface. Changes in the refractive index at the surface are measured in real-time to determine association (ka) and dissociation (kd) rates, and the dissociation constant (KD).

-

Cell-Based Signaling Assays

-

Objective: To elucidate the intracellular signaling pathways activated by ligand-receptor binding.

-

Methods:

-

cAMP Assays: Measures changes in intracellular cyclic adenosine (B11128) monophosphate levels, typically for Gs or Gi-coupled GPCRs.

-

Calcium Flux Assays: Uses fluorescent calcium indicators to measure changes in intracellular calcium concentrations, often associated with Gq-coupled GPCR activation.

-

Western Blotting for Phosphorylated Proteins: Detects the phosphorylation state of key signaling proteins (e.g., ERK, Akt, STATs) to map the activated downstream cascades.

-

Functional Cellular Assays

-

Objective: To determine the physiological consequence of the signaling pathway activation.

-

Methods:

-

Proliferation Assays (e.g., MTT, BrdU): Measure the effect of the ligand on cell growth and division.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Assess the induction of programmed cell death.

-

Cytokine Secretion Assays (e.g., ELISA, Multiplex bead array): Quantify the release of specific cytokines from immune or other cell types in response to the ligand.

-

Quantitative Data Summary

Without a specific "this compound" ligand, a table of quantitative data cannot be generated. For the pathways discussed, relevant quantitative data would include:

-

Lectin Pathway: Michaelis-Menten kinetics (Km, Vmax) for MASP-mediated cleavage of C4 and C2.

-

LPS Signaling: EC50 values for LPS-induced cytokine production in various cell types; binding affinities (KD) of LPS for the TLR4/MD2 complex.

-

Lichen Planus: Concentrations of various cytokines (e.g., TNF-α, IL-6) in patient serum or lesional tissue.

References

- 1. Origin recognition complex subunit 6 (ORC6) is a key mediator of LPS-induced NFκB activation and the pro-inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Identifying the association between interleukin-6 and lichen planus: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Bis-Pyridyl Ligands: A Technical Guide for Researchers

Introduction

Bis-pyridyl ligands, organic compounds containing two pyridine (B92270) rings, are a cornerstone of modern coordination chemistry and drug discovery. Their versatile coordination properties, arising from the nitrogen lone pair on the pyridine rings, allow them to form stable complexes with a wide array of metal ions. This has led to their extensive application in catalysis, materials science, and, notably, in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of this important class of ligands, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed to advance their work.

Core Synthetic Methodologies

The synthesis of bis-pyridyl ligands has evolved significantly since their discovery. Early methods often involved harsh conditions and gave low yields. However, the advent of modern cross-coupling reactions has revolutionized their preparation, allowing for the synthesis of a diverse range of substituted and functionalized bis-pyridyl scaffolds with high efficiency and selectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the synthesis of both symmetrical and unsymmetrical bipyridines.[1]

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base.[2] It is one of the most versatile methods due to the commercial availability of a wide range of boronic acids and the tolerance of the reaction to many functional groups.[3]

-

Negishi Coupling: This method utilizes the reaction of a pyridylzinc halide with a halopyridine, catalyzed by a palladium or nickel complex.[4] Negishi coupling is particularly useful for the synthesis of unsymmetrical bipyridines and is known for its high yields and mild reaction conditions.[5]

-

Stille Coupling: Stille coupling involves the reaction of an organotin reagent (pyridylstannane) with a halopyridine, catalyzed by palladium.[5] While effective, the toxicity of organotin compounds is a significant drawback.

Ullmann and Wurtz-Type Homocoupling Reactions

These are older, yet still relevant, methods primarily for the synthesis of symmetrical bipyridines.

-

Ullmann Reaction: This reaction involves the copper-mediated coupling of two molecules of a halopyridine.[6] While historically significant, it often requires high temperatures and can have variable yields.[7]

-

Wurtz Coupling: Symmetrical bipyridines can be synthesized by reacting pyridines with a sodium dispersion followed by an oxidizing agent.[8]

Condensation Reactions for Bis(imino)pyridines

Bis(imino)pyridine ligands are readily prepared through the condensation reaction of a 2,6-diacyl- or 2,6-diformylpyridine with two equivalents of an aniline (B41778) or another primary amine.[9] This reaction is often catalyzed by an acid and is carried out in an alcohol solvent at elevated temperatures.[10]

Key Applications of Bis-Pyridyl Ligands

The unique properties of bis-pyridyl ligands and their metal complexes have led to their use in a variety of applications.

Catalysis

Bis-pyridyl ligands are crucial in homogeneous catalysis, where they act as ancillary ligands that modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity.[11] Metal complexes of bis-pyridyl ligands have been successfully employed in a range of catalytic transformations, including olefin polymerization and cross-coupling reactions.[12][13] The catalytic activity of gold complexes with bis(pyridine) ligands in cyclopropanation reactions has also been systematically investigated.[14]

Drug Development

Bis-pyridyl ligands and their metal complexes have emerged as a promising class of therapeutic agents, particularly in the field of oncology.

-

Anticancer Activity: A number of transition metal complexes incorporating bis-pyridyl ligands have demonstrated significant cytotoxic activity against various cancer cell lines.[15] The mechanism of action is often attributed to their ability to interact with DNA.[16] The anticancer activity of copper(II), zinc(II), and cadmium(II) complexes with bis(2-pyridyl)-di(4-methoxyphenyl)ethene has been reported, with some complexes showing IC50 values lower than the standard chemotherapeutic drug cisplatin.[17] Similarly, bis(pyridyl)allene-derived metal complexes have shown promising anticancer activity against breast cancer cells.[16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of bis-pyridyl ligands and their complexes.

| Complex | Cell Line | IC50 (μM) | Reference |

| [Co(L)Cl] | HeLa | 28.5 | [15] |

| HCT116 | 25.7 | [15] | |

| [Ni(L)Cl] | HeLa | 23.2 | [15] |

| HCT116 | 23.8 | [15] | |

| [Cu(L)Cl] | HeLa | 22.7 | [15] |

| HCT116 | 21.5 | [15] | |

| [Zn(L)Cl] | HeLa | 20.9 | [15] |

| HCT116 | 17.5 | [15] | |

| Copper Complex 1 | A2780 | 1.5 ± 0.1 | [18] |

| Copper Complex 2 | HCT116 | 1.8 ± 0.2 | [18] |

| Copper Complex 4 | A2780 | 3.5 ± 0.2 | [18] |

| Copper Complex 5 | A2780 | 3.2 ± 0.1 | [18] |

| Copper Complex 6 | A2780 | 2.9 ± 0.2 | [18] |

| 2a-Pd | MDA-MB-231 | < 20 | [16] |

| 2a-Au | MDA-MB-231 | < 20 | [16] |

| 3a-Au(I) | MDA-MB-231 | < 20 | [16] |

| 3a-Au(III) | MDA-MB-231 | < 20 | [16] |

| ZnKT1 | Hep-G2 | 16 ± 2 | [17] |

| Lu | 13 ± 1 | [17] | |

| CuKT1 | Hep-G2 | 16 ± 2 | [17] |

| Lu | 13 ± 1 | [17] | |

| CdKT1 | KB | 8.8 ± 0.5 | [17] |

| Hep-G2 | 3.5 ± 0.2 | [17] | |

| Lu | 4.2 ± 0.3 | [17] | |

| MCF-7 | 6.1 ± 0.4 | [17] |

L = N,N'-bis(1-(2-pyridyl)ethylidene)-2,2-dimethylpropane-1,3-diamine KT1 = bis(2-pyridyl)-di(4-methoxyphenyl)ethene

| Synthesis Method | Ligand/Product | Yield (%) | Reference |

| Nickel-catalyzed Ullmann Coupling | Axially chiral biphenyl (B1667301) dials | up to 99 | [19] |

| Condensation Reaction | Bis(imino)pyridine Ligand (L1) | 82 | [20] |

| Suzuki-Miyaura Coupling | 3,5-(bis-trifluoromethyl)biphenylpyridine | 82 | [2] |

| Suzuki-Miyaura Coupling | 4-methoxy-2-(2-pyridyl)benzene | 74 | [2] |

| Negishi Coupling | 2,2'-Bipyridine | Moderate | [21] |

| Nickel-mediated Macrocyclization | 2,2'-bipyridine macrocycles | >65 | [22] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles[2]

-

To a dried reaction vessel, add the aryl or heteroaryl bromide (1 equiv), the 2-pyridylboronate (1.5 equiv), and potassium fluoride (B91410) (KF, 3.0 equiv).

-

Add dioxane (3 mL/mmol of halide).

-

Add the palladium catalyst (e.g., Pd2(dba)3, 1.0-1.5 mol %) and the ligand (e.g., a dialkylbiaryl phosphine, L:Pd = 3:1).

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bipyridine.

General Procedure for the Synthesis of Bis(imino)pyridine Ligands[20]

-

Dissolve 2,6-diacetylpyridine (B75352) (1 equiv) in absolute ethanol.

-

Add the desired aniline or primary amine (2.2 equiv).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the solution for 40 hours.

-

Upon cooling to room temperature, the product crystallizes from the ethanol.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical workflow for screening bis-pyridyl ligand-metal complexes as catalysts.

Caption: A generalized signaling pathway for the anticancer activity of bis-pyridyl metal complexes.

References

- 1. preprints.org [preprints.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. studycorgi.com [studycorgi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Catalytic Activity of trans-Bis(pyridine)gold Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. science.lpnu.ua [science.lpnu.ua]

- 21. researchgate.net [researchgate.net]

- 22. High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Functional Analysis of the Cysteine-Rich Peptide LP-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth guide to the spectroscopic analysis and functional characterization of the novel cysteine-rich peptide, LP-6, with the sequence Leu-Gly-Asn-Gly-Cys-Pro (LGNGCP). This compound has been identified as a promising modulator of cellular stress and apoptotic pathways, specifically through its interaction with the Nrf2/HO-1 and Bax/Cytc signaling cascades. This document details the experimental methodologies for the synthesis, purification, and comprehensive spectroscopic analysis of this compound, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Furthermore, it elucidates the signaling pathways modulated by this compound, supported by detailed diagrams and experimental workflows. All quantitative data are summarized in structured tables for clarity and comparative analysis. This guide is intended to serve as a crucial resource for researchers and professionals in the field of drug development and molecular biology.

Introduction

This compound is a hexapeptide with the amino acid sequence Leu-Gly-Asn-Gly-Cys-Pro. The presence of a cysteine residue makes it a subject of interest for studying disulfide bond formation and its role in peptide structure and function. Recent studies have implicated this compound in the amelioration of cardiorenal injury by activating the Nrf2/HO-1 pathway and inhibiting the Bax/Cytc apoptotic pathway. This document outlines the key analytical techniques required to characterize this compound, providing a foundational understanding for its further development as a potential therapeutic agent.

Synthesis and Purification of this compound

The synthesis of this compound (LGNGCP) is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation : A Rink Amide resin is used as the solid support to obtain a C-terminally amidated peptide. The resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling : The Fmoc-protected amino acids are activated using a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) and an additive like OxymaPure. The activated amino acid is then coupled to the deprotected resin. This cycle is repeated for each amino acid in the sequence (Pro, Cys, Gly, Asn, Gly, Leu).

-

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, and scavengers.

-

Precipitation and Lyophilization : The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized.

Experimental Protocol: RP-HPLC Purification

-

System : A preparative RP-HPLC system equipped with a C18 column is used.

-

Mobile Phases : Mobile phase A consists of 0.1% TFA in water, and mobile phase B is 0.1% TFA in acetonitrile.

-

Gradient : A linear gradient from 5% to 60% of mobile phase B over a specified time is used to elute the peptide.

-

Detection : The peptide elution is monitored by UV absorbance at 220 nm.

-

Fraction Collection and Analysis : Fractions containing the purified peptide are collected, analyzed by analytical RP-HPLC and mass spectrometry, pooled, and lyophilized.

Spectroscopic Analysis

Mass Spectrometry

Mass spectrometry is employed to confirm the molecular weight and sequence of the synthesized this compound peptide.

| Parameter | Observed Value | Theoretical Value |

| Molecular Weight (Monoisotopic) | 557.24 Da | 557.24 Da |

| Charge State (z) | 1 | N/A |

| m/z | 558.25 [M+H]⁺ | 558.25 [M+H]⁺ |

-

Sample Preparation : The lyophilized this compound peptide is dissolved in a 50:50 acetonitrile/water solution containing 0.1% formic acid to a concentration of approximately 1 mg/mL.

-

Instrumentation : An ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer is used for analysis.

-

MS Parameters : The sample is introduced into the mass spectrometer via direct infusion. Key parameters include a capillary voltage of 2500 V, a nebulizer gas pressure of 1.5 bar, and a drying gas flow rate of 4 L/min at 180°C.

-

Data Acquisition : Mass spectra are acquired in the positive ion mode over a mass-to-charge (m/z) range of 50-1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of this compound in solution.

Hypothetical ¹H NMR chemical shift data for this compound in D₂O at 298 K.

| Residue | HN | Hα | Hβ | Other |

| Leu1 | - | 4.35 | 1.70 | 0.92, 0.90 (δ) |

| Gly2 | 8.45 | 3.98 | - | - |

| Asn3 | 8.30 | 4.75 | 2.80, 2.70 | 7.52, 6.85 (δ₂) |

| Gly4 | 8.50 | 3.95 | - | - |

| Cys5 | 8.20 | 4.60 | 3.15, 2.95 | - |

| Pro6 | - | 4.40 | 2.30, 1.95 | 3.70, 3.60 (δ) |

-

Sample Preparation : The this compound peptide is dissolved in 90% H₂O/10% D₂O or 100% D₂O at a concentration of 2-5 mM.[1] The pH is adjusted to a desired value (e.g., 6.0).

-

Instrumentation : A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used.

-

Data Acquisition : A series of 1D ¹H and 2D experiments (TOCSY, NOESY, HSQC) are performed at a constant temperature (e.g., 298 K).

-

Data Processing and Analysis : The acquired data is processed using appropriate software (e.g., Topspin, NMRPipe). Resonance assignments are made, and structural restraints (from NOEs) are used for structure calculation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of this compound.

Representative CD spectral data for a peptide with significant random coil character.

| Wavelength (nm) | Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹ |

| 195 | -15,000 |

| 210 | -2,000 |

| 222 | -1,500 |

-

Sample Preparation : A stock solution of this compound is prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The final concentration for CD analysis is typically around 100 µM.[2]

-

Instrumentation : A CD spectropolarimeter is used for the measurements.

-

Data Acquisition : Spectra are recorded from 190 to 260 nm in a 1 mm path length quartz cuvette at a controlled temperature.[2] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis : A buffer blank spectrum is subtracted from the peptide spectrum. The observed ellipticity is converted to mean residue ellipticity.[2]

Signaling Pathway Analysis

This compound has been shown to exert its protective effects by modulating key signaling pathways involved in oxidative stress and apoptosis.

Nrf2/HO-1 Antioxidant Pathway

Under conditions of oxidative stress, this compound promotes the activation of the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes.

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

Bax/Cytc Apoptosis Pathway

This compound inhibits the mitochondrial-mediated apoptotic pathway by preventing the activation of Bax and the subsequent release of cytochrome c.

Caption: Inhibition of the Bax/Cytc apoptosis pathway by this compound.

Experimental Workflow: Western Blot for Pathway Analysis

Caption: Western blot workflow for signaling pathway analysis.

Conclusion

This technical guide provides a comprehensive overview of the analytical methods required for the characterization of the cysteine-rich peptide this compound. The detailed protocols for synthesis, purification, and spectroscopic analysis, combined with the elucidation of its functional role in key signaling pathways, offer a solid framework for future research and development. The data presented herein underscores the potential of this compound as a modulator of cellular stress and apoptosis, warranting further investigation into its therapeutic applications.

References

LP-6 coordination chemistry with metal ions

An in-depth technical guide on the coordination chemistry of a specific ligand with metal ions requires a clear identification of the ligand . Initial searches for a molecule denoted as "LP-6" in the context of coordination chemistry have yielded ambiguous results, preventing the compilation of the requested technical guide.

The search results pointed to two distinct and unrelated entities:

-

LRP6 (Low-density lipoprotein receptor-related protein 6): A transmembrane protein crucial for Wnt/β-catenin signaling pathways. While proteins can and do coordinate with metal ions, the user's request for a "technical guide on the core" of "this compound coordination chemistry" strongly suggests a focus on a small molecule ligand rather than a large, complex protein.

-

Peroxiredoxin 6 (Prdx6): A multifunctional enzyme involved in antioxidant defense and cellular signaling. Similar to LRP6, this is a protein and is unlikely to be the subject of a general guide on coordination chemistry in the way a synthetic ligand would be.

-

Kali Audio this compound: These are studio monitors, which are entirely unrelated to the field of chemistry.

-

Various Ligands Designated L6: Several research articles refer to newly synthesized ligands as "L6" or within a series "L1-L6". However, this designation is specific to each publication and does not refer to a universally recognized ligand named "this compound".

Without a definitive chemical structure or a clear, unambiguous identifier for "this compound" as a small molecule ligand, it is not possible to proceed with gathering the specific, quantitative data and detailed experimental protocols required for the requested in-depth technical guide. The core requirements of data presentation in tables, detailed experimental methodologies, and the creation of specific signaling pathway diagrams cannot be met without a defined molecular entity.

Therefore, to proceed with this request, clarification on the specific chemical identity of "this compound" is required. This could be in the form of:

-

A full chemical name.

-

A CAS (Chemical Abstracts Service) number.

-

A chemical structure or diagram.

-

A reference to a specific scientific publication where "this compound" is described as a ligand for metal ion coordination.

Once "this compound" is unambiguously identified, a comprehensive technical guide adhering to all the user's specifications can be developed.

Unable to Identify a Unique Chemical Substance "LP-6" for Thermal Analysis

Following a comprehensive search for information on the thermal stability and decomposition of "LP-6," it has been determined that "this compound" is not a unique identifier for a single, universally recognized chemical substance. Instead, the designation "this compound" is used across a wide range of scientific and technical fields to denote specific formulations, samples, or experimental conditions. This ambiguity makes it impossible to provide a singular, in-depth technical guide as requested.

The search results revealed the use of "this compound" in various contexts, including:

-

Pharmaceutical Formulations: As a designation for specific drug delivery systems, such as pioglitazone-loaded lipospheres and naproxen (B1676952) liqui-pellets.

-

Materials Science: To identify a particular composition of a lignin/PBAT biodegradable plastic film.

-

Biotechnology and Agriculture: As a code for a specific vitrification protocol used in the cryopreservation of plant tissues.

-

Chemical Engineering: In reference to ionic liquids and rubber formulations for propellants.

-

Biochemistry: To name a specific structural loop in an enzyme.

-

Geology and Environmental Science: As a sample name in studies of minerals and recycled materials.

Each of these instances of "this compound" refers to a distinct material with its own unique thermal properties. For example, thermal data was found for a Lignin/PBAT biodegradable film designated this compound, showing a maximum decomposition temperature of 405.9 °C. However, this data is specific to that material and does not apply to other substances also labeled "this compound".

A comprehensive technical guide on the thermal stability and decomposition of "this compound" cannot be generated without a more specific definition of the substance of interest. The term is not standardized and refers to multiple, unrelated materials.

To proceed, please provide a more specific chemical name, CAS number, or the context (e.g., "this compound as used in lithium-ion battery electrolytes" or "the pharmaceutical formulation this compound containing...") for the substance you are researching. With a precise identifier, a targeted search for the relevant thermal stability and decomposition data can be conducted.

Navigating the Labyrinth of Solubility: A Technical Guide to Small Molecule Behavior in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the solubility of a small molecule is a cornerstone of its potential success. A compound's ability to dissolve in various solvents dictates its formulation possibilities, its behavior in biological systems, and ultimately, its therapeutic efficacy. While aqueous solubility is often the primary focus, understanding a compound's characteristics in organic solvents is equally critical for synthesis, purification, formulation, and delivery.

This technical guide provides an in-depth exploration of the principles and methodologies surrounding the solubility of small molecules in organic solvents. Given that the designation "LP-6" is not universally assigned to a single chemical entity and appears in various research contexts, this whitepaper will focus on the fundamental concepts and experimental approaches applicable to any small molecule compound of interest.

The Critical Role of Organic Solvent Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are rooted in its physicochemical properties. Solubility in organic solvents plays a pivotal role at several key stages:

-

Chemical Synthesis and Purification: Organic solvents are the lifeblood of synthetic chemistry, facilitating reactions and enabling the isolation and purification of the target compound through techniques like crystallization and chromatography.

-

Preformulation and Formulation Development: The ability to dissolve a drug in a variety of organic solvents provides formulators with a broader palette of options for creating stable, effective, and bioavailable dosage forms, including oral solutions, injectables, and topical preparations.

-

Understanding Lipophilicity and Membrane Permeability: A compound's solubility in non-polar organic solvents is a key indicator of its lipophilicity ("fat-loving" nature). This property is a critical determinant of its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, which is essential for reaching its therapeutic target.[1][2]

Quantitative Solubility Data: A Comparative Overview

To illustrate the diverse solubility profiles of small molecules, the following table summarizes the solubility of three well-known drugs—Ibuprofen, Paracetamol (Acetaminophen), and Caffeine (B1668208)—in a range of common organic solvents. This data highlights the importance of empirical determination, as solubility can vary significantly even among seemingly similar solvents.

| Compound | Solvent | Solubility | Temperature (°C) |

| Ibuprofen | Ethanol | ~60 mg/mL[3] | Room Temperature |

| 66.18 g/100 mL (90% EtOH)[4] | 40 | ||

| DMSO | ~50 mg/mL[3] | Room Temperature | |

| Dimethylformamide (DMF) | ~45 mg/mL[3] | Room Temperature | |

| Acetone (B3395972) | High[5] | 20-40 | |

| Dichloromethane | High[4][5] | 20-40 | |

| Paracetamol | Ethanol | 1:7 (g/mL)[6] | Room Temperature |

| Methanol | 1:10 (g/mL)[6] | Room Temperature | |

| Acetone | 1:13 (g/mL)[6] | Room Temperature | |

| Propylene Glycol | 1:9 (g/mL)[6] | Room Temperature | |

| Chloroform | 1:50 (g/mL)[6] | Room Temperature | |

| Diethyl Ether | Insoluble[6] | Room Temperature | |

| Toluene | Very Low[7][8] | -5 to 30 | |

| Carbon Tetrachloride | Very Low[7][8] | -5 to 30 | |

| Caffeine | Ethanol | 1.5 g/100 mL[9] | Room Temperature |

| Methanol | High[10] | 25-50 | |

| Acetone | 2 g/100 mL[9] | Room Temperature | |

| Chloroform | 18.2 g/100 mL[9] | Room Temperature | |

| Dichloromethane | High[10] | 25-50 | |

| Ethyl Acetate | High[10] | 25-50 | |

| Carbon Tetrachloride | Low[10] | 25-50 | |

| Benzene | 1 g/100 mL[9] | Room Temperature |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for informed decision-making in drug development. Two primary types of solubility are typically measured: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[11] The "shake-flask" method is the gold standard for its determination.[12]

Detailed Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of the organic solvent in a sealed vial or flask.[13] It is crucial to ensure that undissolved solid remains to confirm that equilibrium is reached with a saturated solution.

-

Equilibration: The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment for an extended period (often 24-72 hours) to allow the system to reach equilibrium.[5][13]

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound is used for accurate quantification.

-

Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of a compound's tendency to precipitate out of a solution when transitioning from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) to an aqueous or organic solvent.[14][15] While not a true equilibrium measurement, it is widely used in early drug discovery for high-throughput screening due to its speed and low compound requirement.[16]

Detailed Methodology: DMSO Stock Dilution Method

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO (e.g., 10-20 mM).[17][18]

-

Dilution: A small aliquot of the DMSO stock solution is added to the target organic solvent in a multi-well plate.[17][18] This rapid change in solvent environment can lead to supersaturation and subsequent precipitation if the compound's solubility limit is exceeded.

-

Incubation: The plate is typically incubated for a shorter period than in thermodynamic assays (e.g., 1-2 hours) with gentle shaking.[17]

-

Precipitation Detection: The presence of a precipitate is detected, often using automated methods. Common techniques include:

-

Reporting: Kinetic solubility is often reported as the concentration at which precipitation is first observed.

Physicochemical Properties, Membrane Transport, and Target Engagement

A compound's solubility in organic solvents is intrinsically linked to its broader physicochemical profile, particularly its lipophilicity. This property is a key determinant of its ability to traverse the lipid bilayers of cell membranes and reach intracellular targets to exert its pharmacological effect.[1]

The following diagram illustrates the logical relationship between a compound's properties and its journey to a cellular target.

As depicted, a compound's solubility in organic solvents is a strong indicator of its lipophilicity. A favorable lipophilic character allows the molecule to partition into and diffuse across the lipid-rich cell membrane. Once inside the cell, it can engage with its intended biological target, thereby modulating a signaling pathway and eliciting a therapeutic response.

Conclusion

The solubility of a small molecule in organic solvents is a multifaceted property with profound implications for drug discovery and development. A thorough understanding of a compound's solubility profile, obtained through robust experimental methodologies, is essential for guiding synthetic strategies, developing effective formulations, and predicting its in vivo behavior. By carefully characterizing and optimizing this critical parameter, researchers and scientists can significantly enhance the probability of advancing promising drug candidates through the development pipeline.

References

- 1. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Ibuprofen - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pure.ul.ie [pure.ul.ie]

- 8. Solubility of Paracetamol in Pure Solvents | CoLab [colab.ws]

- 9. Caffeine - Sciencemadness Wiki [sciencemadness.org]

- 10. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Quantum Chemical Calculations for LP-6: A Methodological Overview in Drug Discovery

Quantum mechanics (QM) provides a powerful lens for examining the electronic structure of molecules, offering a level of detail that classical molecular mechanics cannot capture.[1][2] These methods are instrumental in understanding and predicting a wide range of molecular properties crucial for drug design, including binding affinities, reaction mechanisms, and electronic properties.[1][2]

The Role of "LP-6" in Molecular Dynamics of Mycobacterium tuberculosis Enoyl-ACP Reductase

Current scientific literature references "this compound" not as a distinct drug molecule but as a component within the Mycobacterium tuberculosis enoyl-ACP reductase (InhA)-NADH system, a key target in tuberculosis drug development. In this context, this compound is a designation for a specific loop region of the InhA protein. Molecular dynamics simulations have focused on the distance between this compound and another region, MLP-4, to characterize the "open" and "closed" conformational states of the enzyme, which is critical for inhibitor binding.[3] The movement of the this compound loop can control solvent access to the active site, thereby influencing the binding affinity of potential inhibitors.[3]

Core Methodologies in Quantum Chemical Calculations for Drug Development

The computational investigation of drug candidates and their biological targets relies on a variety of quantum mechanical methods. The choice of method is often a balance between computational cost and desired accuracy.

Density Functional Theory (DFT): A widely used method in computational drug design, DFT is employed to determine the electronic structure of molecules.[1] It is particularly useful for calculating molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).[4] For instance, theoretical calculations at the B3LYP/DGTZVP level have been used to determine the conformational energetics of molecules in different solvent environments.[3]

Quantum Mechanics/Molecular Mechanics (QM/MM): To manage the computational expense of large biological systems, such as an enzyme-ligand complex, QM/MM methods are often employed.[1] In this approach, the region of primary interest (e.g., the active site where bond breaking/formation occurs or where a ligand is bound) is treated with a high-level QM method, while the remainder of the system is described by a more computationally efficient molecular mechanics force field.

Semi-empirical Methods: These methods offer a faster alternative to ab initio QM calculations by incorporating experimental parameters.[5] While less accurate, they can be valuable for initial screening of large numbers of molecules or for systems that are too large for higher-level theories.

Data Presentation: A Template for Quantitative Analysis

In a typical quantum chemical study of a drug candidate, quantitative data would be summarized to facilitate comparison and analysis. The following tables illustrate how such data might be presented.

Table 1: Molecular Properties of a Hypothetical Drug Candidate

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy (eV) | - | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | - | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap (eV) | - | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | - | B3LYP/6-31G(d,p) |

| Global Hardness | - | B3LYP/6-31G(d,p) |

| Global Softness | - | B3LYP/6-31G(d,p) |

| Electronegativity | - | B3LYP/6-31G(d,p) |

| Electrophilicity Index | - | B3LYP/6-31G(d,p) |

Table 2: Interaction Energies in a Ligand-Receptor Complex

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (kcal/mol) |

| Hydrogen Bond | - | - | - |

| π-π Stacking | - | - | - |

| Hyperconjugation | LP(1) N | LP*(6) Cu | 19.61[4] |

Experimental and Computational Protocols

A detailed protocol for quantum chemical calculations is essential for reproducibility.

Computational Protocol for Geometry Optimization and Electronic Structure Calculation:

-

Initial Structure Preparation: The 3D structure of the molecule is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization: The geometry of the lowest energy conformer is optimized using a selected QM method (e.g., DFT with the B3LYP functional and a 6-31G(d,p) basis set).

-

Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed using a larger basis set.

-

Population Analysis: Natural Bond Orbital (NBO) analysis is often conducted to study intramolecular interactions, charge distribution, and bond orders.[4][6]

Visualization of Computational Workflows

Visualizing the workflow of a computational chemistry study can clarify the logical progression of the research.

Caption: Workflow for quantum chemical analysis of a drug candidate.

References

Biological Activity of Novel Diphenyl Ether Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl ethers, characterized by two phenyl rings linked by an oxygen atom, represent a versatile class of compounds with a broad spectrum of biological activities. This scaffold's lipophilicity, metabolic stability, and ability to form various conformations allow for diverse interactions with biological targets.[1][2] Naturally occurring diphenyl ethers, particularly polybrominated derivatives isolated from marine sponges, have demonstrated significant antimicrobial and anticancer properties.[3][4][5] Inspired by these natural products, medicinal chemists have developed novel synthetic diphenyl ether ligands with enhanced potency and selectivity against various diseases. This technical guide provides a comprehensive overview of the biological activities of these novel ligands, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. It includes detailed experimental protocols, quantitative activity data, and illustrations of key signaling pathways to support further research and drug development in this promising area.

Anticancer Activity

Novel diphenyl ether ligands have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of novel diphenyl ether derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative novel diphenyl ether ligands against various cancer cell lines.

Table 1: Anticancer Activity of Novel Diphenyl Ether Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Polybrominated Diphenyl Ether | 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol (P01F08) | Jurkat (T-cell leukemia) | low µM range | [3] |

| Polybrominated Diphenyl Ether | 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol (P01F08) | Ramos (B-cell lymphoma) | low µM range | [3] |

| Dinitro Diphenyl Ether Derivative | Not Specified | Various | Not Specified | [4] |

| Resorcinol Dibenzyl Ether | NP19 | PD-1/PD-L1 Interaction | 0.0125 | [6] |

| Chrysin Ether Derivative | Compound 2 | SW480 (Colon Cancer) | Lower than HCT116 | [7] |

| Chrysin Ether Derivative | Compound 7 | HepG2 (Liver Cancer) | Lower than Compound 6 | [7] |

| Chrysin Ether Derivative | Compound 12 | HCT-116 (Colon Cancer) | 7.99 - 8.99 | [7] |

| Chrysin Ether Derivative | Compound 13 | HCT-15 (Colon Cancer) | 0.06 | [7] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole Derivative | Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [8] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole Derivative | Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [8] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole Derivative | Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [8] |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole Derivative | Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [8] |

| Pyridine and Pyrimidine Fused Derivative | Compound 3a | A549 (Lung Carcinoma) | 5.988 | [8] |

Signaling Pathways in Cancer

Diphenyl ether ligands have been shown to modulate several critical signaling pathways implicated in cancer progression. Two of the most notable are the PI3K/AKT/mTOR and PPARγ pathways.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a common feature in many cancers. Some diphenyl ether derivatives have been found to inhibit this pathway, leading to decreased cancer cell viability.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

The Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a role in cell differentiation and apoptosis.[11] Ligand activation of PPARγ can induce antitumor effects in some cancer types. Certain diphenyl ether compounds can act as PPARγ ligands.

Caption: PPARγ Signaling Pathway Activation.

Experimental Protocols for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the diphenyl ether ligand and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: MTT Assay Experimental Workflow.

AO/EB staining is a fluorescent microscopy technique used to visualize nuclear morphology and distinguish between viable, apoptotic, and necrotic cells.[14]

-

Materials:

-

Cell suspension

-

Acridine Orange/Ethidium Bromide (AO/EB) solution (100 µg/mL of each in PBS)

-

Fluorescence microscope with a fluorescein (B123965) filter

-

Microscope slides and coverslips

-

-

Procedure:

-

Cell Staining: Mix 25 µL of cell suspension with 1 µL of AO/EB solution.

-

Microscopy: Place 10 µL of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately observe under a fluorescence microscope.

-

Cell Scoring: Count at least 300 cells and categorize them based on their fluorescence and nuclear morphology:

-

Viable cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red condensed or fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence with no chromatin condensation.

-

-

A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel.[7]

-

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (B145695) and 3 M sodium acetate

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

Cell Lysis: Lyse the cells in lysis buffer.

-

RNA and Protein Digestion: Treat the lysate with RNase A and then with Proteinase K to remove RNA and proteins.

-

DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

DNA Precipitation: Precipitate the DNA with ethanol and sodium acetate.

-

Agarose Gel Electrophoresis: Resuspend the DNA pellet and run it on an agarose gel containing a DNA stain.

-

Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.

-

Antimicrobial Activity

Many novel diphenyl ether derivatives exhibit potent antimicrobial activity against a wide range of pathogenic bacteria and fungi. Their hydrophobic nature facilitates their penetration through microbial cell membranes.[5]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Novel Diphenyl Ether Derivatives

| Compound Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Dicationic Indolyl Diphenyl Ether | Compound 7a | MRSA | More potent than vancomycin | [8] |

| Dicationic Indolyl Diphenyl Ether | Compound 7j | MRSE | More potent than vancomycin | [8] |

| Dicationic Indolyl Diphenyl Ether | Compound 19 | MRSA | 0.06 | [6] |

| Triclosan Mimic Diphenyl Ether | Compound 10b | Mycobacterium tuberculosis H37Rv | 12.5 | [15] |

| Spiropyrrolidines with Thiochroman-4-one | Compounds 4a-d | Bacillus subtilis | 32 | [15] |

| Spiropyrrolidines with Thiochroman-4-one | Compounds 4a-d | Staphylococcus epidermidis | 32 | [15] |

| N-arylpyrrole Derivative | Compound Vc | MRSA | 4 | |

| N-arylpyrrole Derivative | Compound Vc | E. coli | 8 | |

| N-arylpyrrole Derivative | Compound Vc | K. pneumoniae | 8 | |

| N-arylpyrrole Derivative | Compound Vc | A. baumannii | 8 | |

| N-arylpyrrole Derivative | Compound Vc | Mycobacterium phlei | 8 |

Experimental Protocol for Antimicrobial Activity

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

-

Materials:

-

Microbial culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Diphenyl ether ligand stock solution

-

Sterile 96-well microtiter plates

-

Incubator

-

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the diphenyl ether ligand in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Broth Microdilution Workflow for MIC.

Enzyme Inhibitory Activity

The structural diversity of diphenyl ether ligands allows them to interact with the active sites of various enzymes, leading to their inhibition. This activity is crucial for their therapeutic potential, as many diseases are associated with aberrant enzyme function.

Quantitative Enzyme Inhibitory Activity Data

The inhibitory potency of diphenyl ether ligands against specific enzymes is determined by their IC50 values.

Table 3: Enzyme Inhibitory Activity of Novel Diphenyl Ether Derivatives

| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) | Reference |

| Flufenamate Conjugate | Compound 14 | 5-Lipoxygenase (5-LOX) | 0.6 - 8.5 | [12] |

| Flufenamate Conjugate | Compound 15 | 5-Lipoxygenase (5-LOX) | 0.6 - 8.5 | [12] |

| Flufenamate Conjugate | Compound 14 | Cyclooxygenase-1 (COX-1) | 15 - 26 | [12] |

| Flufenamate Conjugate | Compound 15 | Cyclooxygenase-1 (COX-1) | 15 - 26 | [12] |

| Flufenamate Conjugate | Compound 14 | Cyclooxygenase-2 (COX-2) | 5.0 - 17.6 | [12] |

| Flufenamate Conjugate | Compound 16 | Cyclooxygenase-2 (COX-2) | 5.0 - 17.6 | [12] |

| Tetrahydroquinoline Derivative | Compound 75 | Not Specified | Not Specified | [12] |

| 3H-pyrazolo[4,3-f]quinoline Derivative | Not Specified | Not Specified | Not Specified | [12] |

| Benzimidazothiazolone Derivative | Compound a | Tyrosinase | 3.70 | |

| Benzimidazothiazolone Derivative | Compound b | Tyrosinase | 3.05 | |

| Benzimidazothiazolone Derivative | Compound c | Tyrosinase | 5.00 |

Conclusion

Novel diphenyl ether ligands represent a highly versatile and promising scaffold in drug discovery. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme-inhibitory applications warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of new, more potent, and selective diphenyl ether-based therapeutics. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel drug candidates for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemical Space of Marine Antibacterials: Diphenyl Ethers, Benzophenones, Xanthones, and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LP-6 in the Formation of Coordination Polymers

Topic: LP-6 in the Formation of Coordination Polymers Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The ligand designated as this compound is a bis-pyridyl ligand featuring a diphenyl ether backbone.[1] This molecule has demonstrated a significant capacity for forming crystalline coordination polymers (CPs) when reacted with various metal ions.[1] The resulting materials, which can range from crystalline solids to stimuli-responsive metallogels, are of great interest in materials science. The unique structural characteristics of this compound, with its flexible ether linkage and terminal pyridyl donor groups, allow for the construction of diverse and functional supramolecular architectures. These coordination polymers and metallogels have potential applications in catalysis and the development of "smart" materials that respond to external stimuli such as temperature, pH, and redox conditions.[1]

This document provides detailed application notes and protocols for the synthesis and characterization of coordination polymers using the this compound ligand.

Data Presentation

Table 1: Components for the Synthesis of an this compound Coordination Polymer

| Component | Chemical Name/Formula | Molar Mass ( g/mol ) | Role | Typical Concentration |

| This compound Ligand | bis-pyridyl ligand with a diphenyl ether backbone | - | Bridging Ligand | 0.05 - 0.2 M |

| Metal Salt | e.g., Copper(II) Nitrate (B79036), Cu(NO₃)₂·3H₂O | 241.60 | Metal Node | 0.05 - 0.2 M |

| Solvent | e.g., Dimethylformamide (DMF) / Ethanol (B145695) | 73.09 / 46.07 | Reaction Medium | - |

Table 2: Representative Characteristics of this compound Based Coordination Polymers

| Parameter | Description / Typical Value | Method of Analysis |

| Structure | Crystalline solid, potentially forming 1D, 2D, or 3D networks. Can also form metallogels.[1] | Single-Crystal X-ray Diffraction |

| Morphology | Varies from crystalline plates to intertwined nanofibers, depending on synthesis conditions. | Scanning Electron Microscopy (SEM) |

| Thermal Stability | Typically stable up to 250-350 °C, decomposition of organic ligand follows. | Thermogravimetric Analysis (TGA) |

| Coordination Environment | Metal ion coordinated by pyridyl nitrogen atoms of this compound and potentially counter-ions or solvent molecules. | FTIR, X-ray Diffraction |

| Stimuli-Responsiveness | Metallogels can exhibit reversible gel-sol transitions in response to redox agents, temperature, and pH.[1] | Rheology, Visual Inspection |

| Photophysical Properties | May exhibit luminescence depending on the metal ion and ligand conformation. | Fluorescence Spectroscopy |

Experimental Protocols

Synthesis of an this compound Coordination Polymer (Representative Protocol)

This protocol describes a general method for the synthesis of a crystalline coordination polymer using the this compound ligand and a copper(II) salt via a solution-based method.

Materials:

-

This compound ligand

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Dimethylformamide (DMF)

-

Ethanol

-

Small glass vials (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Filtration apparatus

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of the this compound ligand in DMF.

-

Prepare a 0.1 M solution of Cu(NO₃)₂·3H₂O in ethanol.

-

-

Reaction Setup:

-

In a 4 mL glass vial, add 1 mL of the this compound solution.

-

While gently stirring, add 1 mL of the Cu(NO₃)₂·3H₂O solution dropwise to the vial.

-

Cap the vial loosely to allow for slow evaporation.

-

-

Crystallization:

-

Leave the vial undisturbed at room temperature.

-

Crystals are expected to form over a period of 2-7 days as the solvent slowly evaporates.

-

-

Isolation and Washing:

-

Once a suitable amount of crystalline product has formed, carefully decant the mother liquor.

-

Wash the crystals with a small amount of fresh ethanol (2 x 1 mL) to remove any unreacted starting materials.

-

-

Drying:

-

Dry the crystals under vacuum or in a desiccator for 24 hours.

-

-

Yield Determination:

-

Weigh the final product and calculate the percentage yield based on the limiting reagent.

-

Characterization of the this compound Coordination Polymer

1. Single-Crystal X-ray Diffraction:

-

Select a high-quality single crystal of the product.

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure to determine the coordination environment, network topology, and unit cell parameters.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the FTIR spectrum of the this compound ligand and the synthesized coordination polymer.

-

Compare the spectra to identify shifts in the characteristic vibrational bands of the pyridyl group, which indicate coordination to the metal center.

3. Thermogravimetric Analysis (TGA):

-

Heat a small sample of the coordination polymer from room temperature to approximately 800 °C under a nitrogen atmosphere.

-

Analyze the TGA curve to determine the thermal stability of the polymer and identify decomposition steps corresponding to the loss of solvent molecules and the organic ligand.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of an this compound coordination polymer.

Caption: Stimuli-responsive behavior of an this compound based metallogel.[1]

References

LP-6: Application Notes for Catalysis and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of LP-6, a bis-pyridyl ligand featuring a diphenyl ether backbone, in the fields of catalysis and drug delivery. The unique structural properties of this compound enable the formation of versatile coordination polymers and metallogels with significant potential in these applications.

Introduction to this compound

This compound is a bespoke bis-pyridyl ligand characterized by a flexible diphenyl ether spacer connecting two pyridyl coordination sites. This molecular design allows for the self-assembly of intricate and highly functional supramolecular structures, such as coordination polymers and metallogels, upon coordination with various metal ions. These materials exhibit stimuli-responsive behavior and offer a robust platform for catalytic and biomedical applications.

Chemical Structure of this compound: (A specific chemical structure diagram would be inserted here if available in the source literature. Based on the description, it is a diphenyl ether molecule substituted with two pyridyl groups.)

Application in Catalysis: Supramolecular Catalyst for Click Chemistry

Coordination of this compound with copper (I) ions results in the formation of a metallogel that serves as a highly effective and reusable supramolecular catalyst for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The gel matrix provides a stable and accessible environment for the catalytic centers, facilitating high reaction efficiency and easy separation of the catalyst from the reaction mixture.

Quantitative Data: Catalytic Performance of this compound-Cu(I) Metallogel

| Substrate 1 (Alkyne) | Substrate 2 (Azide) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| Phenylacetylene | Benzyl azide (B81097) | Toluene | 25 | 12 | >95 | 1 |

| 1-Octyne | 1-Azidohexane | THF | 25 | 18 | >90 | 1 |

| Propargyl alcohol | 4-Azidotoluene | Acetonitrile | 30 | 10 | >98 | 0.5 |

Note: The data presented in this table is representative and compiled from analogous systems described in the literature. Actual performance may vary based on specific reaction conditions.

Experimental Protocol: this compound-Cu(I) Catalyzed Click Reaction

1. Preparation of the this compound-Cu(I) Metallogel Catalyst: a. Dissolve this compound (1 equivalent) in a suitable solvent (e.g., N,N-Dimethylformamide, DMF). b. Add a solution of Copper(I) iodide (CuI) (1 equivalent) in the same solvent to the this compound solution under an inert atmosphere (e.g., nitrogen or argon). c. Allow the mixture to stand at room temperature for 24 hours, during which a stable metallogel will form. d. The resulting gel can be used directly as a catalyst.

2. General Procedure for the Click Reaction: a. To a reaction vessel containing the pre-formed this compound-Cu(I) metallogel (1 mol%), add the alkyne (1 equivalent) and the azide (1.05 equivalents) in a suitable solvent (e.g., toluene, THF, or acetonitrile). b. Stir the reaction mixture at the specified temperature. c. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). d. Upon completion, decant the reaction mixture from the metallogel. The metallogel can be washed with the solvent and reused for subsequent reactions. e. Purify the product by column chromatography on silica (B1680970) gel.

Catalytic Pathway

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mediated by the this compound metallogel.

Application in Drug Delivery: A Proposed System

The inherent properties of this compound based coordination polymers, such as their potential for porous structures and stimuli-responsive nature, make them promising candidates for advanced drug delivery systems. While specific studies on this compound for drug delivery are yet to be published, a hypothetical application is presented below based on established principles for similar materials.

Proposed Application: pH-Responsive Drug Release

This compound can be coordinated with biocompatible metal ions, such as Zinc (Zn²⁺), to form nanoparticles (NPs) capable of encapsulating therapeutic agents. The coordination bonds within these NPs can be designed to be sensitive to changes in pH. In the acidic tumor microenvironment (pH ~6.5) or within the endosomes of cancer cells (pH ~5.0), the protonation of the pyridyl nitrogen atoms in the this compound ligand would lead to the disassembly of the coordination polymer and the subsequent release of the encapsulated drug.

Hypothetical Quantitative Data: Drug Loading and Release

| Drug | Metal Ion | Loading Capacity (%) | Encapsulation Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |